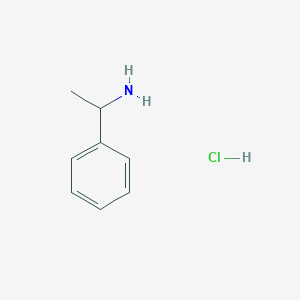

1-Phenylethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHGSOZIZRABBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13437-79-1, 20938-48-1 | |

| Record name | 1-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13437-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020938481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Phenylethylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-phenylethylamine (B125046) hydrochloride, a key chiral building block in organic synthesis and pharmaceutical development. This document details established synthetic routes, including reductive amination and the Leuckart reaction, and provides thorough characterization protocols.

Synthesis of 1-Phenylethylamine

1-Phenylethylamine is primarily synthesized from acetophenone (B1666503) through reductive amination. Two common and effective methods are detailed below.

Reductive Amination using Hydrogen and Raney Nickel

This method involves the direct reaction of acetophenone with ammonia (B1221849) in the presence of a nickel catalyst under hydrogen pressure.

Experimental Protocol:

-

In a high-pressure reactor (bomb), place 720 g (6 moles) of pure acetophenone and one tablespoon of Raney nickel catalyst.

-

Securely fasten the reactor and introduce 700 ml (30 moles) of liquid ammonia.

-

Pressurize the reactor with hydrogen to 3500-5000 psi.

-

Heat the mixture to 150°C and maintain the reaction for 4-6 hours, ensuring continuous hydrogen absorption to maintain pressure.

-

After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

-

Filter the contents to remove the Raney nickel catalyst.

-

Cool the filtrate in an ice bath and acidify to Congo red with concentrated hydrochloric acid (approximately 200-300 ml).

-

Steam distill the mixture for 10-12 hours to remove any unreacted acetophenone.

-

Cool the remaining residue and slowly add it to a flask containing 200 g of solid sodium hydroxide (B78521) in an ice bath to liberate the free amine.

-

Separate the amine layer. Extract the aqueous layer three times with 150 ml portions of benzene (B151609).

-

Combine the organic extracts and the amine layer and dry over solid sodium hydroxide.

-

Remove the benzene by distillation. The resulting crude 1-phenylethylamine can be purified by vacuum distillation.

Leuckart Reaction

The Leuckart reaction offers an alternative route using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent.[1][2]

Experimental Protocol:

-

In a flask equipped with a reflux condenser, mix 5.00 g (41.7 mmol) of acetophenone, 5.81 g (0.188 mol) of formamide, and 2.0 ml of water.[1]

-

Heat the mixture with magnetic stirring in an oil bath at 205°C for 6 hours.[1]

-

After cooling, add 100 ml of 6 M hydrochloric acid and reflux for 1 hour to hydrolyze the intermediate N-formyl-1-phenylethylamine.

-

Perform an aqueous work-up to isolate the crude 1-phenylethylamine.

-

Purification can be achieved through distillation.

Preparation of 1-Phenylethylamine Hydrochloride

The synthesized 1-phenylethylamine free base is converted to its more stable and handleable hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified 1-phenylethylamine in a suitable solvent such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Continue the addition until the precipitation of the white solid is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any excess HCl and unreacted amine.

-

Dry the this compound crystals under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N·HCl | [3] |

| Molecular Weight | 157.64 g/mol | [4] |

| Melting Point | 148 °C | [3] |

| Appearance | White solid |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the structure of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Doublet | 3H | -CH₃ |

| ~4.5 | Quartet | 1H | -CH |

| ~7.4 | Multiplet | 5H | Aromatic protons |

| ~8.5-9.5 | Broad Singlet | 3H | -NH₃⁺ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Description |

| ~3000-2800 | N-H stretch (from -NH₃⁺) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, 1490, 1450 | C=C stretch (aromatic ring) |

| ~1500 | N-H bend |

| ~760, 700 | C-H bend (out-of-plane, monosubstituted benzene) |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the synthesis and salt formation of this compound.

Caption: Workflow for the characterization of this compound.

References

A Technical Guide to the Physicochemical Properties of 1-Phenylethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethylamine (B125046) hydrochloride is the salt form of 1-phenylethylamine, a primary amine that is a structural analog of phenethylamine. It is a key chiral building block in organic synthesis, particularly in the pharmaceutical industry for the synthesis of chiral active pharmaceutical ingredients (APIs). Its hydrochloride form often provides improved stability and solubility characteristics compared to the free base, making it more suitable for various applications in research and drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-phenylethylamine hydrochloride, detailed experimental protocols for their determination, and logical workflows to aid in its characterization.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and application. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N·HCl | [2][3] |

| Molecular Weight | 157.64 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Melting Point | 148 °C | [3][5] |

| Solubility | Water: Highly Soluble[1] Methanol: Soluble[2][5] Chloroform: Soluble[2][5] Acetonitrile: Slightly Soluble[2][5] | [1][2][5] |

| pKa | 9.04 ± 0.10 (Predicted for the amine) | [6] |

| LogP | 3.2086 | [3] |

| Exact Mass | 157.0658271 Da | [3][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments within the molecule. Data is available from spectral databases.[4][7]

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR by detailing the carbon framework.[4]

-

Infrared (IR) Spectroscopy: The FTIR spectrum, often obtained using a KBr wafer technique, reveals characteristic peaks for the amine salt and the aromatic ring.[4]

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.[4]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Melting Point Determination

The melting point is a crucial indicator of purity.[8] A narrow melting range of one or two degrees is characteristic of a pure substance, while impurities tend to depress and broaden this range.[8][9]

Methodology (Capillary Method using Mel-Temp Apparatus):

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[10]

-

Capillary Loading: Invert a capillary tube (open end down) and press it into the sample powder. Tap the tube gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.[9]

-

Rapid Determination (Optional): For an unknown or unverified sample, heat the block rapidly to find an approximate melting point.[11]

-

Accurate Determination: Using a fresh sample, heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point.[11] Then, reduce the heating rate to no more than 1-2°C per minute to ensure thermal equilibrium.[8][11]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8]

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability and formulation. The hydrochloride salt form generally enhances water solubility compared to the free base.[1]

Methodology (Qualitative Shake-Flask Method):

-

Preparation: Add approximately 25 mg of this compound to a small, clean test tube.[12][13]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, chloroform, acetonitrile) in small portions (e.g., 0.25 mL at a time).[12][13]

-

Mixing: After each addition, cap the test tube and shake it vigorously for 30-60 seconds.[12][13]

-

Observation: Visually inspect the solution for any undissolved solid particles against a contrasting background.

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Slightly Soluble: If a small portion of the solid dissolves or dissolution is incomplete.

-

Insoluble: If no significant dissolution is observed.

-

-

pH Adjustment (for aqueous solutions): Since the compound is an amine salt, its solubility can be pH-dependent.[14] Testing solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide further information on its behavior.[15]

pKa Determination

The pKa value is the pH at which the amine group is 50% protonated. It is essential for predicting the ionization state of the molecule at different physiological pH values, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16][17]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[16][17] To maintain a constant ionic strength throughout the titration, a background electrolyte like 0.15 M KCl can be added.[16]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.[18]

-

Titration: Begin stirring at a slow, steady rate. Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL) using a burette.[18]

-

Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[17] Take more frequent readings near the equivalence point, where the pH changes most rapidly.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[18] This corresponds to the inflection point on the curve.[19][20] Perform at least three titrations to ensure reproducibility.[16]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a substance like this compound.

Caption: Workflow for Physicochemical Characterization.

Synthesis via Reductive Amination

1-Phenylethylamine is commonly synthesized via the reductive amination of acetophenone.[21] The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

References

- 1. (S)-N-methyl-1-phenylethylamine hydrochloride | 53690-44-1 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Phenylethylamine hcl|lookchem [lookchem.com]

- 4. 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-PhenylethylaMine HCl | 13437-79-1 [amp.chemicalbook.com]

- 6. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 7. L-1-Phenylethylamine(2627-86-3) 1H NMR spectrum [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. benchchem.com [benchchem.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. asdlib.org [asdlib.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-Phenylethylamine Hydrochloride

This technical guide provides an in-depth overview of 1-Phenylethylamine (B125046) hydrochloride, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its neurochemical mechanism of action.

CAS Number: The CAS number for 1-Phenylethylamine hydrochloride is 13437-79-1 [1][2][3][4].

Physicochemical Properties

This compound, also known as α-methylbenzylamine hydrochloride, is a phenethylamine (B48288) derivative. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N · HCl (or C₈H₁₂ClN) | [1][5] |

| Molecular Weight | 157.64 g/mol | [2][5] |

| Appearance | White crystalline powder or solid | [1][5] |

| Melting Point | 148 °C | [2] |

| Solubility | Soluble in water and methanol; slightly soluble in acetonitrile (B52724); soluble in chloroform. | [1][5] |

| Purity | Typically ≥98% | [1][3] |

| InChI Key | YEHGSOZIZRABBU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C1=CC=CC=C1)N.Cl | [2] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Reductive Amination

This protocol is based on the reductive amination of acetophenone (B1666503), followed by hydrolysis.[6][7]

Materials:

-

Acetophenone

-

Ammonium (B1175870) formate

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521)

-

Porous porcelain chips

-

Apparatus: Claisen flask with fractionating side arm, condenser, thermometer, separatory funnel, round-bottomed flask for steam distillation.

Procedure:

-

Reaction Setup: In a 250 ml Claisen flask, combine 125 g of ammonium formate, 75 g of acetophenone, and a few porous porcelain chips. Insert a thermometer extending nearly to the bottom of the flask and attach a condenser for downward distillation.

-

Initial Reaction: Heat the mixture. The components will initially form two layers and then become homogeneous at 150-155°C, at which point the reaction begins with slight frothing.

-

Heating and Distillation: Continue heating, raising the temperature to 185°C over approximately 2 hours. During this time, acetophenone, water, and ammonium carbonate will distill.

-

Recycling Acetophenone: Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture for an additional 3 hours at 180-185°C.

-

Workup: Allow the reaction mixture to cool. Transfer it to a 250 ml separatory funnel and wash with 100 ml of water to remove formamide (B127407) and ammonium formate.

-

Extraction: Separate the crude α-phenylethylformamide and return it to the Claisen flask. Extract the aqueous layer with two 15 ml portions of benzene and add the benzene extracts to the flask.

-

Hydrolysis: Add 75 ml of concentrated hydrochloric acid and a few porcelain chips to the flask. Heat the mixture cautiously, collecting about 30 ml of benzene, and then boil gently for another 40 minutes to hydrolyze the formamide to this compound.

-

Purification: After cooling, remove any unreacted acetophenone by extracting with 25 ml of benzene, followed by three 15 ml portions of the solvent.

-

Isolation: Transfer the aqueous acid solution to a 500-ml round-bottomed flask. Cautiously add a solution of 62.6 g of sodium hydroxide in 125 ml of water and proceed with steam distillation to isolate the free amine, which can then be converted back to the hydrochloride salt if desired.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

This method is for the detection and quantification of chiral phenylethylamine.[8]

Chromatographic Conditions:

-

Chromatographic Column: Crown ether derivative-coated silica (B1680970) gel packed column (5 µm particle size).

-

Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile = 50:50 (v/v).

-

Detection Wavelength: 210 nm (UV detector).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 25 °C.

Solution Preparation:

-

Mobile Phase Preparation: To prepare the perchloric acid solution (pH=1.0), weigh 16.3 g of perchloric acid (72%) into a 1000 mL volumetric flask and dilute with water to the mark. Mix this solution with an equal volume of acetonitrile and degas.

-

System Suitability Solution: Weigh 50 mg of DL-phenethylamine reference substance and dissolve in 10 mL of the mobile phase.

-

Test Solution: Weigh 50 mg of the test sample (e.g., (R)-(+)-1-phenylethylamine) and dissolve in 10 mL of the mobile phase. Filter the solution.

Analytical Procedure:

-

Inject 1 µL of the system suitability solution into the liquid chromatograph. The resolution between the levorotatory and dextrorotatory phenethylamine peaks should be ≥ 1.5.

-

Inject 1 µL of the test solution in triplicate and record the chromatograms.

-

Calculate the content of each enantiomer using the peak areas. For example, the content of (S)-(-)-1-phenylethylamine is calculated as: [(Peak Area of (S)-isomer) / (Total Peak Area of both isomers)] * 100%.

Mechanism of Action and Signaling Pathway

1-Phenylethylamine is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[9][10] Its hydrochloride salt is expected to exhibit similar activity once the free amine is released. The primary mechanism involves the modulation of monoaminergic systems, including dopamine, norepinephrine, and serotonin (B10506).[9][11]

Key Actions:

-

TAAR1 Agonism: Phenylethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 in monoamine neurons leads to a cascade of downstream effects.

-

VMAT2 Inhibition: It inhibits the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[11] This inhibition leads to an increase in cytosolic monoamine concentrations.

-

Monoamine Release: By activating TAAR1 and inhibiting VMAT2, phenylethylamine promotes the release of dopamine, norepinephrine, and serotonin from presynaptic terminals.[9][10] This action is similar to that of amphetamine.[10]

The following diagram illustrates the proposed signaling pathway for 1-Phenylethylamine.

Experimental Workflow for Psychomotor Activity Assessment

This workflow outlines a typical procedure for evaluating the effects of a substance like β-phenylethylamine (a related compound) on rodent behavior using an open-field test.[12]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Phenylethylamine hcl|lookchem [lookchem.com]

- 3. store.p212121.com [store.p212121.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Buy 1-Phenylethylamine hcl (EVT-3176884) | 13437-79-1 [evitachem.com]

- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and resolution of alpha-phenylethylamine [designer-drug.com]

- 8. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenethylamine - Wikipedia [en.wikipedia.org]

- 12. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-phenylethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-phenylethylamine hydrochloride, a critical chiral building block in modern organic and medicinal chemistry. This document details its physicochemical properties, applications in asymmetric synthesis, and relevant experimental protocols.

Core Compound Identity and Properties

(R)-1-phenylethylamine hydrochloride is the hydrochloride salt of the chiral amine (R)-1-phenylethylamine. Its primary importance lies in its utility as a resolving agent and a chiral auxiliary in the synthesis of enantiomerically pure compounds, a crucial aspect of drug development.

Table 1: Physicochemical Data for (R)-1-phenylethylamine Hydrochloride and Related Compounds

| Property | (R)-1-phenylethylamine Hydrochloride | (R)-1-phenylethylamine (Free Base) |

| CAS Number | 13437-79-1[1] | 3886-69-9[2][3] |

| Molecular Formula | C₈H₁₂ClN[1][4] | C₈H₁₁N[2][3] |

| Molecular Weight | 157.64 g/mol [1][4] | 121.18 g/mol [2][3] |

| Appearance | White to off-white crystalline powder | Clear, colorless to light yellow liquid[5] |

| Melting Point | Not available | -10 °C[2][3] |

| Boiling Point | Not available | 187 °C[3] |

| Density | Not available | 0.952 g/cm³ (at 20 °C)[3] |

| Solubility | Soluble in water | 40 g/L in water (at 20 °C)[5] |

| Optical Rotation | Not available | [α]²³/D +38°, neat[5] |

Applications in Asymmetric Synthesis

(R)-1-phenylethylamine is a privileged chiral auxiliary and resolving agent due to its commercial availability in both enantiomeric forms and its ability to form diastereomeric salts with racemic acids, which can then be separated by crystallization.[1] This classical resolution method remains one of the most widely used techniques for obtaining enantiomerically pure acids.

Chiral Resolution of Racemic Acids

The fundamental principle behind chiral resolution using (R)-1-phenylethylamine is the formation of diastereomeric salts with a racemic mixture of a chiral acid. These diastereomers possess different physical properties, such as solubility, allowing for their separation.

Caption: Chiral resolution workflow using (R)-1-phenylethylamine.

Chiral Auxiliary in Diastereoselective Synthesis

Beyond resolution, (R)-1-phenylethylamine can be used as a chiral auxiliary. In this approach, the chiral amine is covalently bonded to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. This strategy is widely employed in the synthesis of chiral heterocycles, amino acids, and other pharmacologically relevant molecules.[1][6]

Experimental Protocols

Resolution of Racemic Ibuprofen (B1674241) (Illustrative Protocol)

This protocol describes the general steps for the resolution of a racemic carboxylic acid, using ibuprofen as an example, with (R)-1-phenylethylamine.

Materials:

-

Racemic Ibuprofen

-

(R)-1-phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Separatory funnel

-

Filtration apparatus

-

pH paper

Procedure:

-

Salt Formation: Dissolve racemic ibuprofen in hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.

-

Crystallization: Slowly add the amine solution to the hot ibuprofen solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Enantiomer: Dissolve the collected crystals in water and add 1 M NaOH solution until the solution is basic (check with pH paper). This will liberate the free (R)-1-phenylethylamine and the sodium salt of the resolved ibuprofen enantiomer.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove the (R)-1-phenylethylamine. The aqueous layer now contains the sodium salt of one enantiomer of ibuprofen.

-

Acidification: Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically enriched ibuprofen.

-

Final Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the resolved ibuprofen.

Caption: Experimental workflow for the resolution of racemic ibuprofen.

Biological Activity

While the primary application of (R)-1-phenylethylamine is in synthesis, it is structurally related to phenylethylamine, a trace amine found in the human body that acts as a neurotransmitter.[7] 1-Phenylethylamine itself has been found to act as a monoamine oxidase inhibitor (MAOI).[8] This biological activity is generally not the focus of its use in drug development, where it serves as a tool for chirality, but it is a relevant characteristic of the molecule.

Conclusion

(R)-1-phenylethylamine hydrochloride is an indispensable tool for researchers and professionals in drug development and chemical synthesis. Its role as a chiral resolving agent and auxiliary is well-established, enabling the production of single-enantiomer pharmaceuticals. The straightforward experimental protocols and the wealth of available literature make it an accessible and reliable choice for asymmetric synthesis.

References

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

1-Phenylethylamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylethylamine (B125046) Hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and a valuable resolving agent in asymmetric synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and illustrates the synthetic pathway.

Core Properties and Data

1-Phenylethylamine hydrochloride is the salt formed from the neutralization of the primary amine 1-phenylethylamine with hydrochloric acid. The free base is a chiral compound, existing as two stable enantiomers, (R)-1-phenylethylamine and (S)-1-phenylethylamine. The hydrochloride salt is often the preferred form for handling and storage due to its increased stability and solid nature.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Formula | C₈H₁₂ClN or C₈H₁₁N • HCl | [1][2][3] |

| Molecular Weight | 157.64 g/mol | [2][4] |

| Exact Mass | 157.0658271 Da | [2][4] |

| CAS Number | 13437-79-1 | [1][2][3] |

| Form | Solid | [3] |

| Purity | ≥98% (typical) | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

Solubility Profile

| Solvent | Solubility | Citations |

| Methanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Acetonitrile | Slightly soluble | [3] |

Synthesis and Characterization

The most common laboratory-scale synthesis of 1-phenylethylamine is the reductive amination of acetophenone (B1666503).[5] The resulting amine is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis via Leuckart Reaction

The Leuckart reaction provides a direct method for the reductive amination of ketones using ammonium (B1175870) formate (B1220265) or formamide (B127407).[2][6]

Materials:

-

Acetophenone (1.25 moles)

-

Ammonium formate (4 moles)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521) (solid)

-

Porous plate chips

Procedure:

-

Reaction Setup: In a 500-cc modified Claisen flask, combine 150 g (1.25 moles) of acetophenone and 250 g (4 moles) of ammonium formate with a few porous plate chips.[2]

-

Heating: Heat the mixture. The reaction will become homogeneous at approximately 150–155°C and proceed with moderate foaming. Continue heating until the temperature reaches 185°C, which typically takes about three hours.[2] During this time, water, unreacted acetophenone, and ammonium carbonate will distill off.

-

Recycle and Reflux: Stop heating at 185°C. Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture again for three hours at 180–185°C.[2]

-

Workup - Part 1 (Amide Formation): Cool the reaction mixture and transfer it to a separatory funnel. Wash with 150-200 cc of water to remove excess ammonium formate and formamide. The crude α-phenylethylformamide will separate. Extract the aqueous layer with two 30-cc portions of benzene and combine these extracts with the crude amide.[2]

-

Hydrolysis: To the combined crude product and benzene extracts, add 150 cc of concentrated hydrochloric acid. Heat the mixture cautiously to distill off the benzene, then boil gently for 40-50 minutes to hydrolyze the formamide to the amine.[2]

-

Workup - Part 2 (Amine Isolation): After cooling, extract the acidic solution with 50 cc of benzene, followed by three or four 25-cc portions to remove any remaining acetophenone or other neutral impurities.[2]

-

Basification and Extraction: Transfer the aqueous acid solution to a 1-liter round-bottomed flask. Slowly add a solution of 125 g of sodium hydroxide in 250 cc of water. The free amine will separate.[2]

-

Final Purification: The free amine can be purified by steam distillation.[2]

-

Hydrochloride Salt Formation: To form the hydrochloride salt, the purified 1-phenylethylamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent until precipitation is complete. The resulting solid is collected by filtration and dried.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the amine salt and the aromatic ring.[7]

-

Mass Spectrometry (MS): MS and high-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.[7]

-

Melting Point Determination: The melting point of the purified product can be compared to literature values as an indicator of purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched samples, chiral HPLC can be used to determine the enantiomeric excess.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound from acetophenone via the Leuckart reaction.

Caption: Synthesis workflow for this compound.

References

- 1. scispace.com [scispace.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 6. Buy 1-Phenylethylamine | 618-36-0 [smolecule.com]

- 7. discovery.researcher.life [discovery.researcher.life]

Navigating the Solubility Landscape of 1-Phenylethylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethylamine (B125046) hydrochloride, a chiral amine salt, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and a key resolving agent in asymmetric synthesis. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its utility in reaction chemistry, purification processes, and formulation development. Understanding and predicting its solubility behavior is paramount for process optimization, ensuring reaction efficiency, and achieving desired product purity and yield.

This in-depth technical guide provides a comprehensive overview of the solubility of 1-phenylethylamine hydrochloride in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a combination of qualitative solubility information, comparative data for the corresponding free base and a structurally related compound, and detailed experimental protocols for determining solubility. This information is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection and to design robust experimental plans for solubility determination.

Understanding Solubility: The Interplay of Forces

The solubility of a salt like this compound in an organic solvent is governed by a delicate balance of intermolecular forces. The primary factors at play include:

-

"Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity. This compound, being an ionic salt, is highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the 1-phenylethylammonium and chloride ions.

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must overcome this lattice energy.

-

Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. Polar solvents with high dielectric constants are generally better at solvating ions.

-

Hydrogen Bonding: The presence of the ammonium (B1175870) group in this compound allows for hydrogen bonding with protic solvents (e.g., alcohols) or solvents with hydrogen bond acceptor sites. This interaction can significantly enhance solubility.

Qualitative and Comparative Solubility Data

While precise quantitative solubility data for this compound is not widely reported, qualitative information and data for related compounds provide valuable insights. The following tables summarize the available information.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Methanol (B129727) | Soluble[1][2] |

| Chloroform | Soluble[1][2] |

| Acetonitrile (B52724) | Slightly soluble[1][2] |

Table 2: Quantitative Solubility of Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| 1-Phenylethylamine (free base) | Water | 20 | 4.2 g/100 mL[3] |

| 2-Phenylethylamine hydrochloride | Ethanol (B145695) | Not Specified | 25 mg/mL[4] |

| 2-Phenylethylamine hydrochloride | DMSO | Not Specified | 30 mg/mL[4] |

| 2-Phenylethylamine hydrochloride | DMF | Not Specified | 30 mg/mL[4] |

Note: The data for 2-phenylethylamine hydrochloride is included as it is a structural isomer and may exhibit similar solubility trends.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates the experimental determination of the solubility of this compound in specific organic solvents of interest. The following are detailed methodologies for three common and reliable techniques.

Gravimetric Method (Shake-Flask Method)

This is a classic and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time. Constant stirring or shaking is essential.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.

-

-

Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dissolved solid is achieved.

-

The solubility is then calculated as the mass of the dried solid per volume of the solvent used.

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the supernatant.

-

-

Quantification:

-

Dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.

Methodology:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector (e.g., UV detector set at an appropriate wavelength).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the supernatant.

-

-

Quantification:

-

Dilute a known volume of the filtered, saturated solution with the mobile phase or a compatible solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.

-

Factors Influencing Solubility in Organic Solvents

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Solvent Polarity: As a polar salt, its solubility is generally higher in polar solvents. Polar protic solvents like methanol and ethanol can engage in hydrogen bonding, which can enhance solubility. Polar aprotic solvents like acetonitrile can also be effective solvating agents. Nonpolar solvents such as toluene (B28343) and hexane (B92381) are generally poor solvents for this compound.

-

Temperature: For most solid-liquid systems, solubility increases with increasing temperature. This is an endothermic process where heat is absorbed to overcome the lattice energy of the solid. However, this relationship should be determined experimentally for each solvent system.

-

Presence of Water: Trace amounts of water in organic solvents can significantly increase the solubility of polar salts like this compound due to the high solvating power of water.

-

Common Ion Effect: If the organic solvent contains a source of chloride ions, the solubility of this compound may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Conclusion

References

Technical Guide: Determination of the Melting Point of 1-Phenylethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the determination of the melting point for 1-phenylethylamine (B125046) hydrochloride, a critical parameter for its identification and purity assessment. The document outlines the physicochemical properties of the compound and presents a detailed experimental protocol for accurate melting point measurement using the capillary method. Data is summarized in tabular format for clarity, and a logical workflow of the determination process is visualized. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

1-Phenylethylamine hydrochloride is the salt of 1-phenylethylamine, a primary amine categorized as a phenethylamine.[1][2] It is a crucial compound used as an analytical reference standard in research and forensic applications.[2] The melting point of a crystalline solid is a fundamental physical property that provides a key criterion for its identity and purity. For a pure, crystalline compound, melting typically occurs over a narrow temperature range (0.5-1.0°C).[3] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[3] Therefore, the accurate determination of the melting point of this compound is essential for quality control and characterization in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, storage, and analysis of the compound.

| Property | Value | Source |

| Chemical Name | α-methyl-benzenemethanamine, monohydrochloride | [2] |

| Synonyms | (±)-α-Methylbenzylamine hydrochloride, DL-α-Methylbenzylamine hydrochloride | [2] |

| CAS Number | 13437-79-1 | [1][2][4][5] |

| Molecular Formula | C₈H₁₁N · HCl (or C₈H₁₂ClN) | [1][2][6] |

| Molecular Weight | 157.64 g/mol | [1][2][6] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Chloroform and Methanol; Slightly soluble in Acetonitrile.[1][2] |

Experimental Protocol: Melting Point Determination

The standard method for determining the melting point of a crystalline organic solid like this compound is the capillary method, which can be performed using a digital melting point apparatus or a Thiele tube setup.[3][7]

3.1 Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated) or digital temperature probe

-

This compound sample (powdered)

-

Mortar and pestle

-

Spatula

-

Packing tube or rod

3.2 Sample Preparation

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

-

Place a small amount of the sample on a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[8]

-

Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.[9]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[9] To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[9]

-

Repeat until the packed sample column is approximately 2-3 mm high.[9] A sample height greater than this can lead to an artificially broad melting range.[9]

3.3 Measurement Procedure

-

Preliminary (Fast) Determination: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20°C per minute.[7][8] This will establish a rough melting range. A fresh sample must be used for the subsequent accurate determination.[9]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary run.[9]

-

Place the prepared capillary tube into the heating block of the apparatus.

-

Set the heating rate to a slow, controlled value, typically 1-2°C per minute, once the temperature is within 20°C of the expected melting point.[3][7][9] A very slow heating rate is crucial for an accurate measurement.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (clear point).

-

-

Reporting: The melting point should be reported as a range from the onset temperature to the clear point temperature. For high-purity substances, this range should be narrow.

-

Verification: For confirmation, it is good practice to repeat the measurement with a second fresh sample to ensure the results are consistent.[3]

3.4 Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles and laboratory gloves.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Allow the melting point apparatus to cool completely before storing.

-

Dispose of used capillary tubes in a designated glass waste container.

Data Presentation: Reported Melting Point

The melting point of this compound has been reported in the literature. The accepted value is summarized in the table below.

| Compound | Reported Melting Point (°C) | Enantiomeric Form |

| This compound | 148 | Racemic (±) |

Note: The free base forms of (R)- and (S)-1-phenylethylamine are liquids at room temperature with reported melting points of -10°C.[10][11][12][13][14]

Workflow and Logical Relationships

The logical flow of the experimental procedure for determining the melting point is critical for achieving accurate and reproducible results. The following diagram illustrates the key steps and decision points in the workflow.

Caption: Workflow for Melting Point Determination.

Conclusion

The determination of the melting point of this compound is a straightforward yet critical analytical procedure for verifying the identity and purity of the substance. A reported melting point of 148°C serves as a benchmark for laboratory analysis.[1][4] By adhering to the detailed protocol outlined in this guide, which includes proper sample preparation and controlled heating rates, researchers can obtain accurate and reliable data essential for quality assurance in research and development.

References

- 1. 1-PhenylethylaMine HCl | 13437-79-1 [amp.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 1-Phenylethylamine hcl|lookchem [lookchem.com]

- 5. (R)-1-phenylethylamin hydrochloride | CAS#:13437-79-1 | Chemsrc [chemsrc.com]

- 6. 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]

- 12. (R)-(+)-1-Phenylethylamine CAS#: 3886-69-9 [m.chemicalbook.com]

- 13. 2627-86-3 (S)-(-)-1-Phenylethylamine AKSci J80016 [aksci.com]

- 14. (S)-(-)-1-Phenylethylamine, 99+%, produced by BASF AG 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Analysis of 1-Phenylethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylethylamine Hydrochloride, a compound of interest in pharmaceutical research and development. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1-Phenylethylamine and its hydrochloride salt. It is important to note that the protonation of the amine group in the hydrochloride salt leads to characteristic changes in the spectra, particularly in the chemical shifts of nearby protons and carbons, and in the N-H stretching region of the IR spectrum.

Table 1: ¹H NMR Spectroscopic Data of (S)-1-Phenylethylammonium Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly available in a tabulated format in the searched resources. |

Note: A ¹H NMR spectrum of (S)-1-phenylethylammonium hydrochloride in D₂O is available in scientific literature, however, a corresponding table of chemical shifts was not provided in the accessible resources.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| Quantitative data not available in the searched resources. |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Quantitative peak data not available in the searched resources. |

Note: While the existence of IR spectra for this compound is mentioned, specific peak assignments in a tabulated format were not found in the publicly available resources searched. The IR spectrum is expected to show characteristic peaks for the aromatic ring, C-H bonds, and the ammonium (B1175870) group (N-H stretches).

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or Methanol-d₄, CD₃OD)

-

NMR tube (5 mm diameter)

-

Pipette and filter

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

-

-

Sample Filtration:

-

To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.

-

-

Sample Loading:

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium Bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Thoroughly grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Chiral Resolution of Racemic Mixtures Using 1-Phenylethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers, which can exhibit significantly different pharmacological or chemical activities. This technical guide provides an in-depth exploration of the mechanism of action of 1-phenylethylamine (B125046) hydrochloride as a resolving agent in the chiral resolution of racemic carboxylic acids. The primary mechanism involves the formation of diastereomeric salts, which possess distinct physicochemical properties, most notably differential solubility, allowing for their separation through fractional crystallization. This guide details the underlying principles of chiral recognition, provides quantitative data on resolution efficiency, outlines comprehensive experimental protocols, and presents visual diagrams of the key processes to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Diastereomeric Salt Formation

The fundamental principle behind the chiral resolution of a racemic carboxylic acid using an enantiomerically pure amine like (R)- or (S)-1-phenylethylamine is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1] Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their direct separation challenging.[2] However, when a racemic mixture of a carboxylic acid, for instance, (±)-ibuprofen, is reacted with a single enantiomer of 1-phenylethylamine, two diastereomeric salts are formed: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].

These diastereomers are not mirror images of each other and, consequently, exhibit different physical properties, including melting points, boiling points, and, most importantly for this process, solubilities in a given solvent.[1][2] This difference in solubility is the cornerstone of the resolution process, enabling the separation of the less soluble diastereomeric salt by fractional crystallization.[1] Once the less soluble diastereomer has been isolated, the targeted enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate anion and liberates the free acid, while the resolving agent, 1-phenylethylamine, is converted back to its hydrochloride salt.

Chiral Recognition: The Role of Intermolecular Interactions

The differential solubility of the diastereomeric salts arises from the distinct three-dimensional structures and intermolecular interactions within their crystal lattices. The "chiral recognition" is a result of a combination of non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking.[3][4]

X-ray crystallography studies of diastereomeric salts formed between 1-phenylethylamine and various carboxylic acids have revealed that the packing arrangements and the network of these interactions differ significantly between the two diastereomers.[5] For instance, the hydrogen bonding patterns between the ammonium (B1175870) cation of 1-phenylethylamine and the carboxylate anion of the acid can lead to the formation of different supramolecular structures, such as sheets or columns.[5] The efficiency of the chiral resolution is highly dependent on the degree of difference in the stability and packing efficiency of these crystal lattices, which in turn dictates the solubility difference.

dot

Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.

Quantitative Data on Chiral Resolution

The efficiency of chiral resolution using 1-phenylethylamine can be quantified by measuring the yield and the enantiomeric excess (ee%) of the resolved enantiomer. The following tables summarize representative data for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acids.

Table 1: Chiral Resolution of Ibuprofen (B1674241) with (S)-(-)-1-Phenylethylamine

| Parameter | Value | Reference |

| Initial Racemic Ibuprofen | 3.0 g | [6] |

| Resolving Agent | (S)-(-)-1-Phenylethylamine (0.5 mL) | [6] |

| Solvent | 0.25 M KOH (15 mL) | [6] |

| Yield of (S,S) Salt | Not explicitly stated | |

| Recovered (S)-(+)-Ibuprofen Yield | Not explicitly stated | |

| Enantiomeric Excess (ee%) of (S)-(+)-Ibuprofen | >95% (in some cases) | [2] |

| Melting Point of Resolved (S)-(+)-Ibuprofen | ~52 °C | [6] |

| Melting Point of Racemic Ibuprofen | ~78 °C | [6] |

Table 2: Chiral Resolution of Naproxen and Ketoprofen (B1673614) with 1-Phenylethylamine

| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Resolved Acid | Reference |

| (±)-Naproxen | N-octyl-D-glucamine (related amine) | - | High | >99% for (S)-Naproxen | [7] |

| (±)-Ketoprofen | (R)-α-phenylethylamine | Ethyl acetate/methanol | 31% (after recrystallization) | 97% for S-ketoprofen | [8] |

Detailed Experimental Protocols

The following are detailed protocols for the chiral resolution of racemic ibuprofen and a general procedure for other carboxylic acids.

Experimental Protocol for the Resolution of Racemic Ibuprofen

This protocol is adapted from established laboratory procedures.[6]

Materials:

-

Racemic ibuprofen (1.0 g)

-

(S)-(-)-1-phenylethylamine (0.5 mL)

-

0.25 M Potassium hydroxide (B78521) (KOH) solution (15 mL)

-

2 M Sulfuric acid (H₂SO₄) (10 mL)

-

Methyl-t-butyl ether (MTBE)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice-water bath

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

Part A: Formation and Separation of the Diastereomeric Salt

-

In a suitable flask, dissolve 1.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH solution with gentle heating.

-

Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine to the warm solution.

-

A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form within minutes. Continue heating the mixture for approximately 30 minutes.

-

Allow the mixture to cool to room temperature and then place it in an ice-water bath to maximize crystallization.

-

Collect the solid precipitate by vacuum filtration and wash it with a small amount of ice-cold water.

Part B: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)

-

The collected solid can be recrystallized from a minimal amount of a suitable solvent, such as 2-propanol, to improve its diastereomeric purity.

Part C: Liberation of (S)-(+)-Ibuprofen

-

Transfer the recrystallized salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir for several minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.

-

Combine the organic layers and wash them with water and then with a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the MTBE using a rotary evaporator to yield the resolved (S)-(+)-ibuprofen, which should solidify upon cooling.

General Experimental Protocol for Chiral Resolution of Carboxylic Acids

Materials:

-

Racemic carboxylic acid

-

(R)- or (S)-1-phenylethylamine (0.5-1.0 molar equivalent)

-

Appropriate solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water)

-

Acid (e.g., HCl or H₂SO₄) for liberation of the resolved acid

-

Base (e.g., NaOH) for recovery of the resolving agent

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Dissolve the racemic carboxylic acid and 1-phenylethylamine in the chosen solvent, usually with heating to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

The diastereomeric purity of the salt can be enhanced by one or more recrystallizations.

-

Liberate the enantiomerically enriched carboxylic acid by treating an aqueous suspension of the salt with a strong acid and extracting the free acid into an organic solvent.

-

The 1-phenylethylamine resolving agent can be recovered from the aqueous layer by basification and extraction.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes in chiral resolution.

dot

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

dot

Caption: Logical relationship of components in the chiral resolution process.

References

- 1. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]

- 2. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]

- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

- 6. murov.info [murov.info]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]

Stereochemistry of 1-Phenylethylamine Hydrochloride: A Technical Guide for Researchers

An In-depth Guide to the Resolution, Analysis, and Stereochemical Principles of 1-Phenylethylamine (B125046) Hydrochloride Enantiomers

Introduction

1-Phenylethylamine (α-methylbenzylamine) is a primary chiral amine that serves as a fundamental building block in modern organic and medicinal chemistry. Its significance lies in its widespread use as a chiral resolving agent for carboxylic acids and as a precursor for the synthesis of numerous enantiomerically pure pharmaceuticals and agrochemicals. The amine possesses a single stereocenter, existing as two non-superimposable mirror images: (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine.

The biological and chemical properties of chiral molecules are often highly dependent on their absolute configuration. Consequently, the ability to isolate and analyze the individual enantiomers of 1-phenylethylamine is of paramount importance. This is typically achieved through classical resolution, forming diastereomeric salts with a chiral acid, most commonly tartaric acid. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization.

This technical guide provides a comprehensive overview of the stereochemistry of 1-phenylethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for classical resolution and enantiomeric analysis, a summary of key physicochemical properties, and an exploration of the underlying principles of chiral recognition at the molecular level.

Physicochemical Properties of 1-Phenylethylamine Enantiomers and their Hydrochloride Salts

The enantiomers of 1-phenylethylamine and their corresponding hydrochloride salts exhibit identical physical properties, except for their interaction with plane-polarized light (optical rotation). The hydrochloride salt form enhances water solubility and stability, making it a common form for storage and handling.

| Property | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine | (R)-1-Phenylethylamine HCl | (S)-1-Phenylethylamine HCl | Racemic 1-Phenylethylamine HCl |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₂ClN | C₈H₁₂ClN | C₈H₁₂ClN |

| Molecular Weight | 121.18 g/mol | 121.18 g/mol | 157.64 g/mol | 157.64 g/mol | 157.64 g/mol |

| Melting Point | -10 °C[1] | -10 °C[2] | ~158 °C (decomposes) | ~158 °C (decomposes) | 148 °C[3][4] |

| Boiling Point | 187-189 °C[5] | 187-189 °C[6] | N/A | N/A | N/A |

| Specific Rotation [α]D | +39° to +41° (neat, 20°C)[7] | -39° to -41° (neat, 20°C)[8] | Data not available | Data not available | 0° |

| Solubility | Water (40 g/L at 20°C)[5][9], Soluble in most organic solvents.[10] | Water (42 g/L at 20°C)[6], Soluble in most organic solvents. | Soluble in water, methanol (B129727), chloroform; slightly soluble in acetonitrile.[3] | Soluble in water, methanol, chloroform; slightly soluble in acetonitrile. | Soluble in water, methanol, chloroform; slightly soluble in acetonitrile.[3] |

Experimental Protocols

Classical Resolution of Racemic 1-Phenylethylamine using (+)-Tartaric Acid

This protocol details the separation of racemic 1-phenylethylamine by forming diastereomeric salts with enantiomerically pure (2R,3R)-(+)-tartaric acid. The principle relies on the differential solubility of the resulting diastereomeric salts, ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate, in methanol.

Materials:

-

Racemic (R,S)-1-phenylethylamine

-

(2R,3R)-(+)-Tartaric acid

-

Methanol

-

50% aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, round-bottom flask)

-

Suction filtration apparatus

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

In an Erlenmeyer flask, dissolve a specific molar amount of (2R,3R)-(+)-tartaric acid in a minimal volume of hot methanol.

-

In a separate flask, dissolve an equimolar amount of racemic (R,S)-1-phenylethylamine in a minimal volume of methanol.

-

Slowly add the amine solution to the hot tartaric acid solution with gentle swirling.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt, which is the (-)-1-phenylethylammonium (+)-tartrate.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by suction filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Air-dry the crystals.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the collected crystals in a minimal amount of water.

-

Make the solution strongly basic by adding 50% aqueous NaOH solution (test with pH paper). This will convert the ammonium (B1175870) salt back to the free amine, which will separate as an oily layer.

-

Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether (2-3 portions).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Final Product Isolation:

-

Decant or filter the dried ether solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine (predominantly the (S)-enantiomer).

-

To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete. Collect the solid by filtration and dry.

-

Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for determining the enantiomeric excess (e.e.) of a 1-phenylethylamine sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel CHIRALPAK OD-H, 5 µm particle size)[11]

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (Isopropanol)

-

Sample of 1-phenylethylamine or its hydrochloride salt

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the 1-phenylethylamine sample (or its hydrochloride salt) in the mobile phase or a compatible solvent (e.g., a hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

-

If starting from the hydrochloride salt, neutralization with a base and extraction into a suitable organic solvent may be necessary depending on the column and mobile phase used. Direct injection of the salt in a polar solvent may also be possible.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Daicel CHIRALPAK OD-H (or equivalent polysaccharide-based chiral column).[11]

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting composition is 90:10 (v/v) n-Hexane:2-Propanol.[11] This ratio can be optimized to improve resolution.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25 °C.[12]

-

Detection: UV at 230 nm.[12]

-

Injection Volume: 5-10 µL.

-

-

Analysis:

-